3-溴-N-环丙基苯磺酰胺

描述

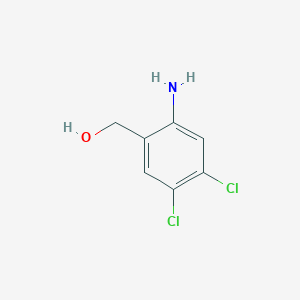

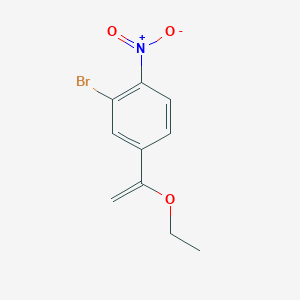

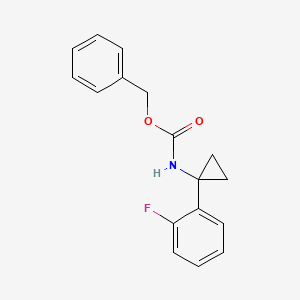

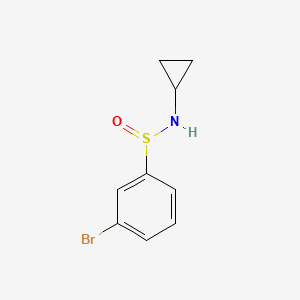

3-bromo-N-cyclopropylbenzenesulfinamide is a chemical compound with the molecular formula CHBrNOS. It has an average mass of 276.150 Da and a monoisotopic mass of 274.961548 Da .

Molecular Structure Analysis

The molecular structure of 3-bromo-N-cyclopropylbenzenesulfinamide is characterized by the presence of a bromine atom (Br), a cyclopropyl group (C3H5), a benzene ring (C6H5), a sulfinamide group (S(=O)NH2), and a single nitrogen atom (N) .科学研究应用

光动力疗法应用

合成以含有席夫碱的新型苯磺酰胺衍生物基团取代的锌酞菁,已证明在癌症治疗的光动力疗法 (PDT) 中具有显着潜力。这些化合物由于其良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率而显示出作为光敏剂的显着特性,这对于 PDT 中的 II 型机制至关重要 (Pişkin, Canpolat, & Öztürk, 2020)。

碳酸酐酶同工酶的抑制

对含有溴苯酚部分的环丙基羧酸和酯以及环丙基甲醇的研究表明,对人碳酸酐酶同工酶具有优异的抑制作用。这些发现突出了这些化合物在为各种同工酶设计抑制剂方面的潜力,为涉及碳酸酐酶活性的疾病的治疗策略做出了贡献 (Boztaş 等,2015)。

合成药物中间体

使用 N-氰基-N-苯基-对甲苯磺酰胺作为氰化试剂,对芳基和杂芳基溴化物的亲电氰化促进了各种苯腈的合成。该方法证明了合成电子不同且空间要求高的芳基溴化物的效率,包括官能化底物和杂芳基溴化物,显示了其在创建药物中间体中的效用 (Anbarasan, Neumann, & Beller, 2011)。

针对糠秕马拉色菌的抗真菌剂

新型多功能芳磺酰胺已被开发为潜在的杀菌剂,对糠秕马拉色菌具有显着的活性。这项工作为针对由真菌引起的皮肤病,特别是脂溢性皮炎的药物开发引入了一个先导化合物 (Trifonov 等,2020)。

手性氟化试剂的合成

对新型手性氟化试剂的合成研究,例如 N-氟-3-甲基-3-(4-甲基苯基)-2H-苯并[e][1,2]噻嗪-1,1,4-三酮,证明了这些化合物在氟化化学中的潜力。这些化合物的光学拆分和随后的氟化提供了对创建手性 N-F 试剂的见解,这些试剂在各种合成转化中具有潜在应用 (Sun, Liu, & Tang, 2008)。

作用机制

Target of Action

3-Bromo-N-cyclopropylbenzenesulfinamide is a type of sulfonamide . Sulfonamides are known to have a wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including 3-Bromo-N-cyclopropylbenzenesulfinamide, exhibit their pharmacological activities by inhibiting their target enzymes . They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from interacting with them . This inhibition disrupts the enzymes’ normal functions, leading to various downstream effects .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides affects several biochemical pathways . Carbonic anhydrase plays a role in maintaining pH and fluid balance, while dihydropteroate synthetase is involved in the synthesis of folate, a vital nutrient for cell growth and division . The inhibition of these enzymes disrupts these pathways, leading to the pharmacological effects of sulfonamides .

Pharmacokinetics

Sulfonamides in general are known to have good absorption and distribution profiles, allowing them to reach their target sites effectively . They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of carbonic anhydrase and dihydropteroate synthetase by 3-Bromo-N-cyclopropylbenzenesulfinamide leads to a decrease in the production of bicarbonate ions and folate, respectively . This can result in a variety of effects at the molecular and cellular levels, including changes in pH balance, disruption of cell growth and division, and potential antibacterial effects .

Action Environment

The action of 3-Bromo-N-cyclopropylbenzenesulfinamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .

属性

IUPAC Name |

3-bromo-N-cyclopropylbenzenesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c10-7-2-1-3-9(6-7)13(12)11-8-4-5-8/h1-3,6,8,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTBPYOSTPKUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268267 | |

| Record name | Benzenesulfinamide, 3-bromo-N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1704065-61-1 | |

| Record name | Benzenesulfinamide, 3-bromo-N-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfinamide, 3-bromo-N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)